Dual Topoisomerase IIα / EGFR-TK Inhibition Profile vs. Single-Target Inhibitors
CAS 5187-06-4 (Topoisomerase II/EGFR-IN-2) is a dual inhibitor with a potent IC50 of 0.122 µM against human Topoisomerase IIα, while its activity against wild-type EGFR tyrosine kinase is notably weaker at 16.8 µM, representing a ~138-fold selectivity window for Topo IIα over EGFR . In contrast, the clinical single-target comparator etoposide, a well-known Topo II inhibitor, has no direct EGFR-TK inhibitory activity, and the EGFR inhibitor gefitinib has no direct Topo IIα activity. This is a qualitative and quantitative differentiation, as the compound uniquely provides defined dual-target engagement within a single small molecule.
| Evidence Dimension | In vitro target inhibition (IC50) |
|---|---|
| Target Compound Data | Topo IIα IC50 = 0.122 µM; EGFR-TK WT IC50 = 16.8 µM |
| Comparator Or Baseline | Etoposide (pure Topo II inhibitor): no EGFR activity; Gefitinib (pure EGFR-TK inhibitor): no Topo IIα activity |
| Quantified Difference | Dual vs. single target engagement; ~138-fold more potent on Topo IIα than EGFR |
| Conditions | Biochemical enzyme inhibition assays (vendor-specified Topo IIα and EGFR-TK WT kits) |
Why This Matters
This matters because for a researcher studying the functional interplay between EGFR signaling and DNA damage response, this compound offers a single tool with empirically defined on-target potencies for both nodes, eliminating the need for complex drug combinations.
